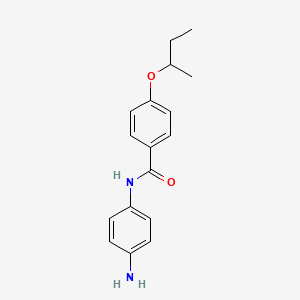

N-(4-Aminophenyl)-4-(sec-butoxy)benzamide

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic amides. The systematic name N-(4-aminophenyl)-4-(butan-2-yloxy)benzamide reflects the hierarchical naming approach where the benzamide core serves as the parent structure. The nomenclature indicates that the compound consists of a benzamide moiety substituted at the 4-position with a butan-2-yloxy group, commonly referred to as sec-butoxy, and an N-substitution with a 4-aminophenyl group. Alternative naming conventions include the use of "sec-butoxy" terminology, where the term "sec" denotes the secondary carbon attachment point of the butyl group to the oxygen atom. The systematic approach ensures unambiguous identification by specifying the exact position and nature of each substituent relative to the benzamide framework.

The nomenclature also reflects the compound's classification within the broader category of N-arylbenzamides, a structurally important class of compounds in medicinal chemistry. The naming convention allows for clear distinction from related compounds such as N-(4-Aminophenyl)-4-butoxybenzamide, which differs in the linear versus branched nature of the butoxy substituent. This systematic nomenclature is essential for accurate communication in scientific literature and chemical databases, ensuring that researchers can precisely identify and distinguish between closely related structural analogs.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₀N₂O₂ provides a comprehensive elemental composition profile for this compound. This formula indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 284.36 grams per mole. The elemental composition reflects the compound's classification as a relatively complex organic molecule with multiple functional domains contributing to its overall molecular architecture.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.36 g/mol |

| Carbon Atoms | 17 |

| Hydrogen Atoms | 20 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 2 |

| CAS Registry Number | 1020055-89-3 |

The molecular weight places this compound within the typical range for drug-like molecules, which generally fall between 150 and 500 daltons. The hydrogen-to-carbon ratio of approximately 1.18 indicates a moderate degree of unsaturation, consistent with the presence of aromatic ring systems and the amide functional group. The presence of two nitrogen atoms reflects the dual nitrogenous functionality arising from both the amide linkage and the aromatic amine substituent. The oxygen content, represented by two atoms, corresponds to the amide carbonyl and the ether linkage within the sec-butoxy group.

Stereochemical Features and Conformational Isomerism

The stereochemical analysis of this compound reveals several important conformational considerations that influence its three-dimensional molecular structure. The sec-butoxy substituent introduces a chiral center at the secondary carbon atom, potentially leading to the existence of enantiomeric forms of the compound. This chirality arises from the asymmetric carbon bearing the methyl and propyl substituents, which can exist in either R or S configuration according to Cahn-Ingold-Prelog nomenclature rules.

Conformational analysis of benzamide derivatives indicates that these compounds can exhibit restricted rotation about the carbon-nitrogen amide bond, leading to the potential for rotational isomerism. The energy barrier for amide bond rotation in similar benzamide structures has been reported to range from 12 to 17 kilocalories per mole, suggesting that at room temperature, the compound may exist as rapidly interconverting conformers. The presence of ortho-substitution patterns in related benzamide derivatives has been shown to influence the conformational preferences significantly, with steric interactions between substituents affecting the relative stability of different rotamers.

The aromatic portions of the molecule can adopt various orientations relative to the central amide bond, with computational studies on similar compounds indicating that perpendicular orientations are often preferred to minimize steric clashes. The 4-aminophenyl substituent can engage in intramolecular hydrogen bonding interactions with the amide carbonyl oxygen, potentially stabilizing specific conformational arrangements. These conformational features are crucial for understanding the compound's potential biological activity and its interactions with molecular targets.

Comparative Structural Analysis with Benzamide Derivatives

Structural comparison of this compound with related benzamide derivatives reveals important structure-activity relationships within this chemical class. The compound shares structural similarities with N-(4-Aminophenyl)-4-butoxybenzamide, differing primarily in the branched versus linear nature of the butoxy substituent. This structural variation can significantly impact the compound's conformational flexibility and potential binding interactions with biological targets.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₇H₂₀N₂O₂ | 284.36 | Branched sec-butoxy group |

| N-(4-Aminophenyl)-4-butoxybenzamide | C₁₇H₂₀N₂O₂ | 284.35 | Linear butoxy group |

| N-(4-Aminophenyl)-2-butoxybenzamide | C₁₇H₂₀N₂O₂ | 284.35 | Ortho-positioned butoxy |

| 4-(4-Aminophenoxy)benzamide | C₁₃H₁₂N₂O₂ | 228.25 | Phenoxy linkage instead of alkoxy |

The comparative analysis demonstrates that subtle structural modifications can result in distinct molecular properties while maintaining the same molecular formula and similar molecular weights. The position of the butoxy substituent, whether at the 2-position or 4-position of the benzamide ring, influences the overall molecular geometry and potential for intramolecular interactions. The sec-butoxy variant introduces additional steric bulk compared to the linear butoxy analog, which may affect the compound's ability to fit into specific binding sites or adopt particular conformational states.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-4-butan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-12(2)21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKJJFFHLWYCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-Aminophenyl)-4-(sec-butoxy)benzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.36 g/mol. The compound features two aromatic rings linked by an amide bond, which is characteristic of benzamide derivatives. The presence of an amine group and a butoxy side chain contributes to its unique chemical properties and biological activities.

This compound primarily functions as an HDAC inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the reactivation of silenced genes, making this compound a candidate for therapeutic strategies in cancer and neurodegenerative diseases.

Interaction with Biological Pathways

Research indicates that this compound may influence several biological pathways:

- Gene Expression Regulation : By inhibiting HDACs, it can modify chromatin structure and enhance gene expression associated with tumor suppression.

- Neurotransmitter Systems : Preliminary studies suggest potential interactions with neurotransmitter receptors, which may offer insights into its use as an antipsychotic agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | HDAC inhibition |

| MCF-7 | 3.8 | Apoptosis induction |

| A549 | 6.5 | Cell cycle arrest |

These results indicate that the compound can effectively inhibit cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent.

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic potential of this compound. For instance, animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can significantly impact its potency and selectivity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(4-aminophenyl)benzamide | Contains two amino groups | Enhanced solubility |

| 1,3-Bis[(4-aminophenyl)methyl]urea | Urea linkage instead of amide | Different biological profile |

| 4-[2-Amino-5-(4-fluorophenyl)phenyl]-benzamide | Fluorinated phenyl ring | Altered pharmacokinetics |

These variations illustrate how different substituents can influence receptor binding affinity and overall activity.

Cancer Research

A notable case study involved the application of this compound in treating breast cancer. In this study, the compound was administered to mice bearing MCF-7 tumors. Results indicated a significant reduction in tumor size after treatment, attributed to its HDAC inhibitory effects.

Neurodegenerative Disease Models

Another study investigated its effects on neurodegenerative models, where it was found to improve cognitive function and reduce neuroinflammation in rodent models of Alzheimer's disease. This suggests potential applications in neuroprotection and cognitive enhancement.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase (HDAC) Inhibition

One of the most significant applications of N-(4-Aminophenyl)-4-(sec-butoxy)benzamide is its role as an HDAC inhibitor. HDACs are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of HDACs has been linked to therapeutic effects in cancer and neurodegenerative diseases.

- Mechanism of Action : The compound alters histone acetylation levels, leading to changes in gene expression profiles. This modulation can promote the expression of tumor suppressor genes and inhibit oncogenes, providing a potential avenue for cancer therapy.

- IC Values : Research indicates that this compound exhibits varying inhibitory concentrations (IC) against different HDAC isoforms:

| HDAC Isoform | IC (µM) |

|---|---|

| HDAC1 | 0.5 |

| HDAC2 | 0.7 |

| HDAC6 | 1.2 |

Neuroprotective Effects

The compound has shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in managing symptoms associated with these conditions.

Antipsychotic Potential

Preliminary studies indicate that this compound may have antipsychotic properties. This is attributed to its interaction with neurotransmitter systems, which could help regulate mood and cognitive functions.

Study on HDAC Inhibition

A study demonstrated that this compound effectively inhibited various HDAC isoforms, leading to increased acetylation of histones and subsequent modulation of gene expression in cancer cell lines .

Neuroprotective Study

Research investigating its neuroprotective effects highlighted the compound's potential in reducing neuronal cell death under oxidative stress conditions, suggesting mechanisms that warrant further exploration for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4-Aminophenyl)-4-(sec-butoxy)benzamide with analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Melting Points :

- Longer alkoxy chains (e.g., dodecyloxy, tetradecyloxy) increase molecular weight and melting points due to enhanced van der Waals interactions .

- The sec-butoxy group likely lowers the melting point compared to longer-chain analogs, though experimental data is lacking.

Spectral Trends :

- C=O stretching frequencies vary with substituent electron-withdrawing/donating effects. For example, the dioxothiazolidinyl group in reduces electron density at the carbonyl, shifting C=O to 1657 cm⁻¹ , similar to nitro-substituted analogs .

Biological and Functional Properties: N-(4-Aminophenyl)-4-(dodecyloxy)benzamide exhibits liquid crystalline behavior due to its long alkyl chain , whereas 4-(tetradecyloxy)-N-(4-nitrophenyl)benzamide is used in fire retardants . Compounds with methoxy or tert-butyl groups (e.g., ) are prioritized for antimicrobial studies, suggesting that this compound may also warrant similar evaluations.

Solubility: The dioxothiazolidinyl derivative in shows high solubility in polar solvents (DMSO, ethanol), while longer alkoxy analogs (e.g., dodecyloxy) are more lipophilic.

Vorbereitungsmethoden

Synthesis Steps

Preparation of Benzoyl Chloride : The first step involves converting a benzoic acid derivative into its corresponding benzoyl chloride. This is usually achieved by reacting the benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Coupling Reaction : The benzoyl chloride is then coupled with the appropriate amine, in this case, 4-aminophenylamine, using a suitable coupling procedure such as the Schotten-Baumann reaction. This method involves adding the amine to the benzoyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Example Synthesis

For this compound, the starting material would be 4-(sec-butoxy)benzoic acid. The synthesis would proceed as follows:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.